N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2,4-difluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2,4-difluorobenzamide is a complex organic compound notable for its structural intricacy and potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazolopyrimidine core, a structure frequently explored in medicinal chemistry due to its pharmacologically active properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2,4-difluorobenzamide involves multiple steps. A typical synthetic route begins with the formation of the pyrazolopyrimidine core, which can be achieved through cyclization reactions involving appropriate precursors such as 2,4-dimethylphenylhydrazine and suitable diketones or aldehydes under acidic or basic conditions.
Once the core structure is synthesized, the next step involves the functionalization of the pyrazolopyrimidine nucleus
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization for large-scale synthesis, ensuring high yield and purity. This optimization could include the use of continuous flow reactors, automated synthesis setups, and stringent control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2,4-difluorobenzamide can undergo various chemical reactions, including:
Oxidation and Reduction: : Though primarily stable, certain conditions may facilitate oxidation of the methyl groups or reduction of aromatic nitrogens.
Substitution: : The presence of fluorine atoms makes the compound amenable to nucleophilic substitution reactions, especially under strong base conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate
Reducing Agents: : Lithium aluminium hydride, sodium borohydride
Nucleophiles: : Ammonia, primary amines, organometallic reagents such as Grignard reagents
Major Products
The major products from these reactions typically include derivatives with modified functional groups, such as hydroxylated, aminated, or alkylated products, depending on the reaction conditions and reagents used.
Scientific Research Applications
N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2,4-difluorobenzamide finds applications in several areas:
Chemistry: : Used as a precursor in the synthesis of more complex molecules, acting as a building block for the development of new materials.
Biology and Medicine: : Potentially explored for its pharmacological activity, possibly in the development of anti-inflammatory, anti-cancer, or anti-microbial agents due to the structural motifs known for such properties.
Industry: : Application in the manufacturing of specialized polymers, or as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2,4-difluorobenzamide, particularly in biological systems, involves interaction with molecular targets such as enzymes or receptors. The pyrazolopyrimidine core is known to bind to kinase enzymes, modulating their activity, which is crucial in regulating various cellular processes including cell growth, proliferation, and apoptosis.
Comparison with Similar Compounds
Unique Attributes
Compared to other pyrazolopyrimidine derivatives, N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2,4-difluorobenzamide is unique due to the presence of both the dimethylphenyl and difluorobenzamide groups, which may enhance its binding affinity and specificity towards certain molecular targets.
Similar Compounds
Similar compounds include:
Pyrazolo[3,4-d]pyrimidines: : Basic structures without additional functional groups
N-phenylpyrazoles: : Featuring the phenyl group attached to the pyrazole ring
Difluorobenzamides: : Compounds with the difluorobenzamide motif but lacking the pyrazolopyrimidine structure
Properties
IUPAC Name |
N-[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2N7O/c1-13-4-7-20(14(2)8-13)32-22-18(11-29-32)23(28-12-27-22)33-21(9-15(3)31-33)30-24(34)17-6-5-16(25)10-19(17)26/h4-12H,1-3H3,(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKUJMOBPPYHKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)C5=C(C=C(C=C5)F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.